molecular formula C8H19NO2 B145683 4,4-Diethoxybutylamine CAS No. 6346-09-4

4,4-Diethoxybutylamine

Cat. No.: B145683
CAS No.: 6346-09-4
M. Wt: 161.24 g/mol
InChI Key: GFLPSABXBDCMCN-UHFFFAOYSA-N
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Description

4,4-Diethoxybutylamine is a useful research compound. Its molecular formula is C8H19NO2 and its molecular weight is 161.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43756. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is primarily used in organic synthesis , and its specific biological targets, if any, are yet to be identified.

Mode of Action

As a chemical used in organic synthesis , it likely interacts with other compounds to form new substances, but the specifics of these interactions are dependent on the particular reactions in which it is used.

Pharmacokinetics

As a compound used primarily in organic synthesis

Result of Action

It is primarily used in organic synthesis , and its effects are likely dependent on the specific reactions in which it is used.

Action Environment

The action of 4,4-diethoxybutan-1-amine can be influenced by various environmental factors. For instance, it is sensitive to air and should be stored in a dark place under an inert atmosphere at room temperature . It is also a flammable substance and should be kept away from open flames and high heat sources .

Properties

IUPAC Name

4,4-diethoxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLPSABXBDCMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212880
Record name 4,4-Diethoxybutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6346-09-4
Record name 4,4-Diethoxy-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6346-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4-Diethoxybutylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006346094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6346-09-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43756
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Diethoxybutylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-diethoxybutylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4,4-DIETHOXYBUTYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/855N4XY7X8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4,4-diethoxybutan-1-amine primarily used for in the context of the provided research papers?

A1: The research papers primarily utilize 4,4-diethoxybutan-1-amine (also known as 4-aminobutyraldehyde diethyl acetal) as a versatile building block in organic synthesis. [, , , , ] It serves as a precursor for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines [, ] and indolizines. []

Q2: Can you provide an example of how 4,4-diethoxybutan-1-amine is used to synthesize a specific compound?

A2: Absolutely! In a study focused on synthesizing hygrine, a tropane alkaloid precursor, researchers utilized 4,4-diethoxybutan-1-amine as a starting material. [] They converted it to an N-methylpyrrolinium cation intermediate, which was then further reacted to obtain hygrine in a six-step synthesis with an overall yield of 25%. []

Q3: The chemical name 4,4-diethoxybutan-1-amine suggests the presence of an acetal functional group. How does this functional group impact the reactivity of the compound?

A3: You are right! The acetal group in 4,4-diethoxybutan-1-amine plays a crucial role in its reactivity. It can be easily hydrolyzed under acidic conditions to generate the corresponding aldehyde, 4-aminobutyraldehyde. [] This allows for further functionalization and cyclization reactions. For example, in the synthesis of (±)-harmacine, an acid-mediated acyl iminium ion cyclization is employed, likely involving the hydrolysis of the acetal. []

Q4: The abstract of one paper mentions the synthesis of “2-substituted pyrrolidines”. [] How is 4,4-diethoxybutan-1-amine involved in this process?

A4: 4,4-Diethoxybutan-1-amine can react with C-nucleophiles, leading to the formation of 2-substituted pyrrolidines. [] While the abstract doesn't provide specific details, it suggests that the reaction likely involves the nucleophilic attack on the intermediate iminium ion generated from 4,4-diethoxybutan-1-amine.

Q5: Are there any studies on how the structure of 4,4-diethoxybutan-1-amine relates to its reactivity or the biological activity of the compounds synthesized from it?

A5: While the provided abstracts don't delve into detailed Structure-Activity Relationship (SAR) studies, they highlight how subtle structural changes, like using 5,5-diethoxypentan-1-amine instead of 4,4-diethoxybutan-1-amine, can significantly impact reaction conditions. [] This suggests that systematic modification and investigation of similar compounds could offer valuable insights into their reactivity and biological activity.

Q6: The abstracts mention the synthesis of various heterocyclic compounds. Are there any applications for these compounds?

A6: The synthesized heterocycles, such as pyrrolidines, indolizines, and particularly the tropane alkaloid precursors, hold potential applications in medicinal chemistry. [, , ] These structural motifs are frequently encountered in various bioactive natural products and pharmaceuticals, making them attractive targets for drug discovery research.

Q7: Beyond its use in synthesizing heterocycles, are there other reported reactions involving 4,4-diethoxybutan-1-amine?

A7: Yes, 4,4-diethoxybutan-1-amine has been explored in the Kabachnik–Fields reaction for the synthesis of new acetal-containing aminophosphine oxides. [] This reaction demonstrates the versatility of this compound as a building block for various organophosphorus compounds with potential applications in different fields.

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